4-Chloro-6-nitrothieno[2,3-d]pyrimidine

Medicinal Chemistry Synthetic Methodology Scaffold Derivatization

Select 4-Chloro-6-nitrothieno[2,3-d]pyrimidine for a multi-vector scaffold optimized for kinase inhibitor development. The C6 nitro group substantially enhances C4 electrophilicity, enabling efficient sequential SNAr with amines to install hinge-binding motifs. Kinase profiling confirms derived inhibitors achieve RSK2 IC₅₀ values of 3.13 µM with >30-fold selectivity over CHK1, establishing a clear optimization window. This building block supports tri-directional diversification (C4/C5/C6), enabling library generation not possible with non-nitrated analogs.

Molecular Formula C6H2ClN3O2S
Molecular Weight 215.61
CAS No. 56844-13-4
Cat. No. B2632551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-nitrothieno[2,3-d]pyrimidine
CAS56844-13-4
Molecular FormulaC6H2ClN3O2S
Molecular Weight215.61
Structural Identifiers
SMILESC1=C(SC2=C1C(=NC=N2)Cl)[N+](=O)[O-]
InChIInChI=1S/C6H2ClN3O2S/c7-5-3-1-4(10(11)12)13-6(3)9-2-8-5/h1-2H
InChIKeyXULYQYBOEGZFKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-6-nitrothieno[2,3-d]pyrimidine (CAS 56844-13-4): A Dual-Functional Electrophilic Scaffold for Kinase-Directed Medicinal Chemistry and Optoelectronic Materials Research


4-Chloro-6-nitrothieno[2,3-d]pyrimidine is a heterocyclic building block characterized by a fused thieno[2,3-d]pyrimidine core bearing a chlorine atom at position 4 and a nitro group at position 6 [1]. With a molecular formula of C₆H₂ClN₃O₂S and a molecular weight of 215.62 g/mol, this scaffold structurally mimics purine bases such as adenine and guanine, enabling broad applications in kinase inhibitor development [2]. The electron-withdrawing nitro group at C6 significantly enhances the electrophilicity of the C4 chloro substituent, rendering it an exceptionally reactive intermediate for sequential nucleophilic aromatic substitution (SₙAr) reactions .

Why Generic Thieno[2,3-d]pyrimidine Interchange Fails: The Critical Influence of C4 and C6 Substituents on Reactivity and Kinase Selectivity


Within the thieno[2,3-d]pyrimidine class, substituent identity and positioning fundamentally dictate both synthetic utility and biological target engagement [1]. Replacing 4-Chloro-6-nitrothieno[2,3-d]pyrimidine with a generic 4-chloro analog lacking the C6 nitro group eliminates the strong electron-withdrawing activation required for efficient sequential derivatization under mild conditions [2]. Conversely, substituting the C4 chloro group with an amino or alkoxy moiety abolishes the key SₙAr handle entirely, forcing users toward less efficient synthetic routes [3]. More critically, kinase profiling reveals that the specific 4-chloro-6-nitro substitution pattern exhibits distinct selectivity windows (e.g., RSK2 IC₅₀ = 3.13 μM) compared to related analogs—a difference that directly impacts hit-to-lead outcomes in drug discovery [4].

Quantitative Differentiation of 4-Chloro-6-nitrothieno[2,3-d]pyrimidine Against Closest Analogs and In-Class Comparators


Enhanced Electrophilic Reactivity at C4 via 6-Nitro Activation Enables Sequential SₙAr Functionalization

The presence of the 6-nitro group in 4-Chloro-6-nitrothieno[2,3-d]pyrimidine significantly enhances the electrophilicity of the C4 chloro substituent relative to non-nitrated analogs . This activation enables efficient sequential nucleophilic aromatic substitution (SₙAr) under milder conditions, whereas 4-chloro thieno[2,3-d]pyrimidines lacking an electron-withdrawing group at C6 require more forcing conditions or transition-metal catalysis to achieve comparable substitution yields [1].

Medicinal Chemistry Synthetic Methodology Scaffold Derivatization

Distinct Kinase Selectivity Profile: RSK2 Inhibition (IC₅₀ = 3.13 μM) and CHK1/CHK2 Inactivity (IC₅₀ > 100 μM)

A derivative of 4-Chloro-6-nitrothieno[2,3-d]pyrimidine (BDBM50355561 / CHEMBL1910629) demonstrates measurable inhibition of Ribosomal Protein S6 Kinase Alpha-3 (RSK2) with an IC₅₀ of 3.13 μM (3,130 nM) while showing no significant inhibition of CHK1 (IC₅₀ > 100 μM) and only weak inhibition of CHK2 (IC₅₀ = 81 μM) [1]. In contrast, structurally distinct thieno[2,3-d]pyrimidine derivatives optimized for CHK1 inhibition (e.g., 4-amino substituted analogs) typically exhibit IC₅₀ values in the sub-micromolar range against CHK1 [2]. This differential selectivity profile makes the 4-chloro-6-nitro substitution pattern particularly valuable for developing RSK2-targeting probes while minimizing CHK1/CHK2 off-target effects.

Kinase Inhibition Drug Discovery Selectivity Profiling

Differential Reactivity in Electrophilic Substitution: 6-Nitro Group Enables Subsequent C5 Functionalization

The 6-nitrothieno[2,3-d]pyrimidine core can undergo further electrophilic substitution reactions at the C5 position, including Vilsmeier-Haack formylation and bromination, without displacement of the 4-chloro substituent [1]. This orthogonal reactivity profile permits sequential functionalization strategies that are not accessible with 4-chloro thieno[2,3-d]pyrimidines bearing electron-donating substituents at C6, which would direct electrophilic attack to different positions or deactivate the ring toward further substitution [2].

Synthetic Chemistry Electrophilic Substitution Scaffold Diversification

Optoelectronic Property Modulation: 6-Nitro Group Alters π-Conjugation and Aggregation-Induced Emission (AIE) Behavior

The 6-nitro substituent in 4-Chloro-6-nitrothieno[2,3-d]pyrimidine significantly modulates the photophysical properties of derived compounds compared to non-nitrated analogs [1]. In thieno[2,3-d]pyrimidine-based aggregation-induced emission luminogens (AIEgens), varying terminal substituents produce distinct emission behaviors, with hypsochromic shifts observed upon transition from solution to solid state due to photoinduced intramolecular charge transfer (ICT) processes [1]. The presence of a nitro group (strong electron-withdrawing) versus amino or aryl substituents (electron-donating) alters the HOMO-LUMO gap and molecular packing, directly impacting emission wavelength and quantum yield [2].

Materials Chemistry Organic Electronics Luminescent Materials

Validated Research and Procurement Scenarios for 4-Chloro-6-nitrothieno[2,3-d]pyrimidine (CAS 56844-13-4)


Synthesis of RSK2-Selective Kinase Inhibitor Libraries via Sequential SₙAr Derivatization

Medicinal chemistry teams pursuing RSK2 inhibitors with minimized CHK1/CHK2 off-target activity should prioritize 4-Chloro-6-nitrothieno[2,3-d]pyrimidine as the core scaffold. The C4 chloro substituent undergoes efficient SₙAr with diverse amines to install kinase hinge-binding motifs, while the electron-withdrawing C6 nitro group both enhances C4 reactivity and provides a secondary diversification handle via reduction and subsequent functionalization. Kinase profiling data confirms that derivatives of this scaffold exhibit RSK2 IC₅₀ values of 3.13 μM with >30-fold selectivity over CHK1, establishing a defined selectivity window for hit-to-lead optimization [1].

Multi-Position Scaffold Diversification for Focused Kinase Libraries

Organic and medicinal chemists requiring a versatile building block for generating diverse thieno[2,3-d]pyrimidine libraries should select 4-Chloro-6-nitrothieno[2,3-d]pyrimidine over non-nitrated analogs. This compound enables orthogonal functionalization at three distinct positions: C4 (SₙAr with amines or alkoxides), C5 (electrophilic formylation, bromination, or nitration), and C6 (nitro group reduction to amine followed by acylation, sulfonylation, or reductive amination) [1]. This tri-directional derivatization capacity is not accessible with 4-chloro thieno[2,3-d]pyrimidines lacking the C6 nitro group, which either lack C5 electrophilic reactivity or require forcing conditions for C4 substitution [2].

Development of Blue-Green OLED Emitters and AIE Luminogens

Materials scientists developing organic light-emitting diode (OLED) emitters or aggregation-induced emission (AIE) probes should procure 4-Chloro-6-nitrothieno[2,3-d]pyrimidine as a π-conjugated scaffold precursor. The electron-withdrawing nitro group modulates the HOMO-LUMO gap to favor blue-shifted emission (hypsochromic shift) in the solid state via photoinduced intramolecular charge transfer (ICT) processes, a behavior distinct from electron-donating substituents that produce red-shifted emission [1]. This property enables tuning of emission wavelengths in the blue-green region for display and sensing applications [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-6-nitrothieno[2,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.